

RAFT polymerization of n-[2-(Diethylamino)ethyl]acrylamide protocol

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Compound of Interest

Compound Name: *n*-[2-(Diethylamino)ethyl]acrylamide

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Application Note & Protocol

Topic: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of **N-[2-(Diethylamino)ethyl]acrylamide** (DEAEAM)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM) is a versatile functional monomer. The corresponding polymer, poly(**N-[2-(Diethylamino)ethyl]acrylamide**) (PDEAEAM), is a multi-stimuli-responsive material, exhibiting sensitivity to temperature, pH, and CO₂.^[1] These properties make it a highly attractive candidate for various biomedical applications, including drug delivery systems, gene carriers, and smart hydrogels.^{[2][3]}

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers.^{[3][4][5]} This method is advantageous for preparing PDEAEAM as it allows for precise control over the polymer structure, which is crucial for tuning its responsive behavior and performance in drug delivery applications.^[1] This document provides a detailed protocol for the synthesis of well-defined PDEAEAM via RAFT polymerization.

Experimental Protocol

This protocol details the solution RAFT polymerization of DEAEAM to synthesize a well-defined homopolymer.

Materials

- Monomer: **N-[2-(Diethylamino)ethyl]acrylamide** (DEAEAM), inhibitor removed (e.g., by passing through a column of basic alumina).
- RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable dithiobenzoates or trithiocarbonates.[6] The choice of RAFT agent is critical for controlling the polymerization of acrylamides.
- Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA).[4]
- Solvent: Anhydrous 1,4-Dioxane or Toluene.
- Precipitation Solvent: Cold diethyl ether or hexane.
- Equipment: Schlenk flask, rubber septum, magnetic stirrer, hot plate with temperature control, nitrogen or argon gas supply with a manifold, syringes, and standard laboratory glassware.

Polymerization Procedure

The following procedure is a representative example. The molar ratios of monomer to RAFT agent ($[M]/[CTA]$) determine the target degree of polymerization (and thus molecular weight), while the ratio of RAFT agent to initiator ($[CTA]/[I]$) affects the reaction kinetics and control over the polymerization.

- Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPADB), the monomer (DEAEAM), and the initiator (e.g., AIBN). A typical molar ratio for $[M]:[CTA]:[I]$ might be 100:1:0.2.
- Dissolution: Add the anhydrous solvent (e.g., 1,4-dioxane) to the flask to achieve a desired monomer concentration (e.g., 1-2 M). Stir the mixture until all components are fully dissolved.

- **Deoxygenation:** Seal the flask with a rubber septum. Purge the solution with dry nitrogen or argon gas for 30-45 minutes while stirring to remove dissolved oxygen, which can inhibit radical polymerization.
- **Polymerization:** Place the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 70-80 °C).[7] Allow the polymerization to proceed for the specified time (e.g., 4-24 hours). The reaction time will depend on the target conversion.
- **Reaction Quenching:** To stop the polymerization, remove the flask from the oil bath and expose the reaction mixture to air. Rapid cooling by placing the flask in an ice-water bath can also be used.
- **Polymer Isolation:** Precipitate the polymer by slowly adding the reaction solution to a large volume of cold non-solvent (e.g., diethyl ether or hexane) while stirring vigorously.
- **Purification:** Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate it to remove unreacted monomer and other impurities. Repeat this step 2-3 times.
- **Drying:** Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Characterization

- **Monomer Conversion:** Determined by ^1H NMR spectroscopy by comparing the integral of the vinyl proton peaks of the monomer with a stable proton peak from the polymer backbone.
- **Molecular Weight and Polydispersity (\bar{M}_w/\bar{M}_n):** Analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) equipped with a refractive index (RI) and/or a light scattering detector. A narrow molecular weight distribution ($\bar{M}_w/\bar{M}_n < 1.3$) is indicative of a well-controlled polymerization.[1]

Data Presentation

The following table summarizes typical results for the RAFT polymerization of DEAEAM under various conditions, demonstrating the control achieved over the polymer characteristics.

Target DP ¹	[M]: [CTA]:[I] Ratio	Solvent	Temp (°C)	Time (h)	Conversion (%)	Mn (GPC, g/mol)	Đ (PDI) ²
50	50:1:0.2	Toluene	80	6	85	8,700	1.15
100	100:1:0.2	Dioxane	70	12	91	16,500	1.18
200	200:1:0.1	Dioxane	70	18	88	32,100	1.25
300	300:1:0.1	Toluene	80	24	82	47,800	1.29

¹ DP = Degree of Polymerization ² Đ = Polydispersity Index (Mw/Mn)

Note: The data presented are representative examples derived from typical outcomes of RAFT polymerization and may vary based on specific experimental conditions and reagents used.

Experimental Workflow Diagram

The logical flow of the RAFT polymerization protocol is illustrated below.

Caption: Workflow for RAFT polymerization of DEAEAM.

Conclusion

This protocol provides a reliable method for synthesizing well-defined poly(**N-[2-(Diethylamino)ethyl]acrylamide**) using RAFT polymerization. The technique offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution.^[1] By adjusting the monomer-to-RAFT agent ratio, polymers with desired chain lengths can be readily prepared, making this protocol highly valuable for researchers developing advanced, stimuli-responsive materials for drug delivery and other biomedical applications.

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